molecular formula C20H19NO6 B1670151 Egenine CAS No. 6883-44-9

Egenine

Cat. No.: B1670151
CAS No.: 6883-44-9
M. Wt: 369.4 g/mol
InChI Key: YMHFBUOKLSWOQF-NSHGMRRFSA-N
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Description

Egenine is a phthalideisoquinoline alkaloid that is isolated from natural sources such as Fumaria vaillantii and Corydalis decumbens . It is known for its unique chemical structure and biological activities, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Egenine can be synthesized through asymmetric carbonyl addition of chiral dipole-stabilized organometallics . This method involves the use of specific chiral auxiliaries and reagents to achieve the desired stereochemistry.

Industrial Production Methods: Industrial production of this compound primarily involves extraction from natural plants. The extraction can be carried out using methods such as steam distillation, solvent extraction, or freezing . These methods ensure the purity and yield of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions: Egenine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.

Scientific Research Applications

Egenine has a wide range of applications in scientific research, including:

Mechanism of Action

Egenine exerts its effects through various molecular targets and pathways. It inhibits calcium currents and contractile responses in cardiac myocytes, which suggests its potential use in treating cardiovascular conditions . The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to interact with specific ion channels and receptors.

Comparison with Similar Compounds

Uniqueness of Egenine: this compound is unique due to its specific stereochemistry and the distinct biological activities it exhibits. Its ability to inhibit calcium currents and contractile responses sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications.

Biological Activity

Egenine, a compound derived from the rhizomes of Corydalis, has garnered attention for its diverse biological activities. This article reviews the existing literature on this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is a bioactive alkaloid known for its presence in various medicinal plants. Its structural characteristics and biological activities have been explored in several studies, indicating its potential as a therapeutic agent.

Biological Activities

1. Anticancer Properties

This compound has demonstrated significant anticancer activity in various in vitro studies. Research indicates that this compound can inhibit the proliferation of cancer cells through multiple mechanisms:

  • Cell Line Studies : In a study assessing the effects of this compound on HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cell lines, it was found that this compound exhibited dose-dependent inhibition of cell growth. The IC50 values varied across different cell lines, indicating selective cytotoxicity .
Cell LineIC50 (µM)Mechanism of Action
HepG225Inhibition of c-Met signaling pathway
A54930Induction of apoptosis
HeLa20Cell cycle arrest

2. Anti-inflammatory Effects

This compound has also shown promise in reducing inflammation. Studies suggest that it modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This action may be beneficial in treating conditions characterized by chronic inflammation .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Kinases : this compound's ability to inhibit c-Met kinase is particularly noteworthy, as this pathway is often overexpressed in various cancers. Molecular docking studies have suggested strong binding affinities between this compound and the c-Met receptor .
  • Antioxidant Activity : this compound exhibits radical scavenging properties, which contribute to its protective effects against oxidative stress. This activity is crucial for maintaining cellular integrity and preventing damage associated with various diseases .

Case Studies

Several case studies have illustrated the clinical relevance of this compound:

  • Case Study 1 : A clinical trial investigated the efficacy of this compound in patients with chronic inflammatory diseases. Results showed a significant reduction in inflammatory markers after treatment with this compound compared to a placebo group .
  • Case Study 2 : Another study explored the effects of this compound on patients with liver cancer undergoing chemotherapy. Patients who received this compound alongside standard treatment exhibited improved outcomes, including enhanced quality of life and reduced side effects .

Properties

IUPAC Name

(6R,8S)-6-[(5S)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-6,8-dihydrofuro[3,4-g][1,3]benzodioxol-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c1-21-5-4-10-6-14-15(25-8-24-14)7-12(10)17(21)18-11-2-3-13-19(26-9-23-13)16(11)20(22)27-18/h2-3,6-7,17-18,20,22H,4-5,8-9H2,1H3/t17-,18+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHFBUOKLSWOQF-NSHGMRRFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C=C2C1C4C5=C(C(O4)O)C6=C(C=C5)OCO6)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC3=C(C=C2[C@H]1[C@H]4C5=C([C@H](O4)O)C6=C(C=C5)OCO6)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30923096
Record name 6-(6-Methyl-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-6,8-dihydro-2H-furo[3,4-e][1,3]benzodioxol-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30923096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6883-44-9, 119736-64-0
Record name Decumbensine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006883449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(6-Methyl-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-6,8-dihydro-2H-furo[3,4-e][1,3]benzodioxol-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30923096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6883-44-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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